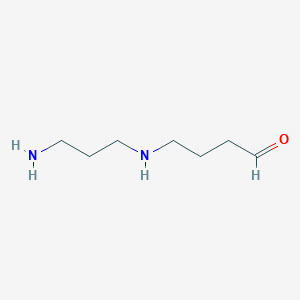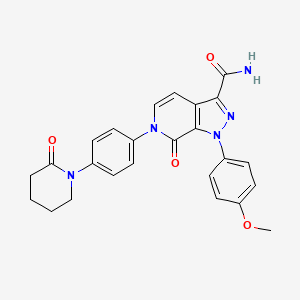
Impureza 1 de Clinofibrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clinofibrate Impurity 1 is a chemical compound associated with the drug clinofibrate, which is used primarily as a lipid-lowering agent. Clinofibrate belongs to the class of fibrates, which are known for their ability to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels in the blood. Clinofibrate Impurity 1 is one of the by-products or degradation products formed during the synthesis or storage of clinofibrate .
Aplicaciones Científicas De Investigación
Clinofibrate Impurity 1 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation pathways of clinofibrate.
Biology: Research on the biological activity of Clinofibrate Impurity 1 helps in understanding its potential effects on biological systems.
Medicine: Studying the impurity can provide insights into the safety and efficacy of clinofibrate as a pharmaceutical agent.
Métodos De Preparación
The preparation of Clinofibrate Impurity 1 involves several synthetic routes and reaction conditions. One common method includes the photodegradation of clinofibrate in aqueous media under ultraviolet light. This process gradually degrades clinofibrate, resulting in the formation of several photoproducts, including Clinofibrate Impurity 1 . The specific synthetic route involves the elimination of 2-methylbutanoic acid and other photochemical reactions such as decarboxylation .
Análisis De Reacciones Químicas
Clinofibrate Impurity 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound, resulting in various reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
The mechanism of action of Clinofibrate Impurity 1 is not well-documented, but it is likely related to its parent compound, clinofibrate. Clinofibrate acts by activating peroxisome proliferator-activated receptors, which play a key role in lipid metabolism. These receptors regulate the expression of genes involved in lipid metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein cholesterol levels .
Comparación Con Compuestos Similares
Clinofibrate Impurity 1 can be compared with other similar compounds, such as:
Clofibrate: Another fibrate drug with similar lipid-lowering effects.
Fenofibrate: A widely used fibrate with a similar mechanism of action.
Gemfibrozil: Another fibrate that is used to lower lipid levels in the blood.
Clinofibrate Impurity 1 is unique due to its specific formation pathway and its role as a degradation product of clinofibrate. Understanding its properties and behavior is crucial for ensuring the safety and efficacy of clinofibrate as a pharmaceutical agent .
Propiedades
Número CAS |
30299-29-7 |
|---|---|
Fórmula molecular |
C25H32O4 |
Peso molecular |
396.53 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















